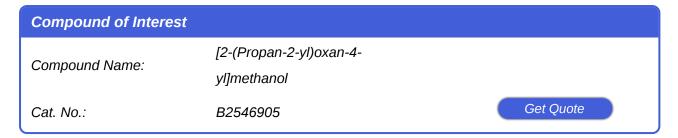


A Comparative Guide to the Synthesis of 2,4-Disubstituted Tetrahydropyrans

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The 2,4-disubstituted tetrahydropyran (THP) motif is a prevalent structural feature in a vast array of biologically active natural products and pharmaceutical agents. Its stereocontrolled synthesis has therefore been a significant focus of research in organic chemistry. This guide provides a comparative overview of prominent synthetic methodologies for accessing 2,4-disubstituted THPs, presenting key experimental data, detailed protocols for representative reactions, and visual summaries of the underlying reaction pathways. This information is intended to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable synthetic strategies for their specific targets.

Key Synthetic Strategies and Performance Data

Several powerful methods have been developed for the stereoselective construction of 2,4-disubstituted tetrahydropyran rings. The choice of method often depends on the desired stereochemistry, the nature of the substituents, and the availability of starting materials. Below is a summary of some of the most effective strategies with their corresponding performance data.



Synthesis Method	Catalyst/Re agent	Substrates	Diastereose lectivity (d.r.)	Yield (%)	Reference
Prins Cyclization	InCl₃	Homoallylic alcohol and aldehyde	>95:5	85-95	[1][2]
TMSOTf	Methylene diol and acetal	>95:5 (all-cis)	70-88	[3]	
Brønsted Acid (MeSO ₃ H)	(Z)-allylsilane aldehyde	>20:1	72	[4]	_
Hetero-Diels- Alder Reaction	Cr(III) catalyst (Jacobsen)	Danishefsky's diene and aldehyde	High	Good	[4]
Intramolecula r Oxa- Michael	Chiral Phosphoric Acid (TRIP)	ω- Unsaturated alcohol with thioester	up to >99% ee	70-95	[5]
KOt-Bu	α,β- Unsaturated ester with a hydroxyl group	High	Good	[4]	
Ring-Closing Metathesis (RCM)	Grubbs II catalyst	Diene derived from acylation of a homoallylic alcohol	N/A	Good	[4]
Organocataly tic Methods	Peptide catalyst	α,β- Unsaturated ketone and	High (83– 98% ee)	Good	[6]



dimethyl malonate

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of any synthetic method. Below are protocols for two key reactions that exemplify the synthesis of 2,4-disubstituted tetrahydropyrans.

Indium Trichloride-Mediated Prins Cyclization

This protocol describes the diastereoselective synthesis of polysubstituted tetrahydropyrans from a homoallylic alcohol and an aldehyde, catalyzed by indium(III) chloride.[1][2]

Procedure: To a solution of the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in a suitable solvent such as CH₂Cl₂ (10 mL) at room temperature is added InCl₃ (10 mol%). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2,4-disubstituted tetrahydropyran.

Organocatalytic Intramolecular Oxa-Michael Addition

This method illustrates the enantioselective synthesis of 2,6-disubstituted tetrahydropyrans via a chiral phosphoric acid-catalyzed intramolecular oxa-Michael addition.[5]

Procedure: To a solution of the ω -unsaturated alcohol substrate (0.1 mmol) and the chiral phosphoric acid catalyst (R)-TRIP (5 mol%) in cyclohexane (1.0 mL) is added the thioester (0.12 mmol). The reaction mixture is stirred at 50 °C for the time indicated by TLC analysis. After completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched tetrahydropyran.

Visualizing the Reaction Pathways



Understanding the underlying mechanisms of these synthetic transformations is key to predicting their stereochemical outcomes and optimizing reaction conditions. Graphviz diagrams are provided below to illustrate the logical flow of two important synthetic strategies.



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Caption: General mechanism of the Lewis acid-catalyzed Prins cyclization.



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Caption: Organocatalytic intramolecular oxa-Michael addition pathway.

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